N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a benzothiadiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms, and a carboxamide group attached to the 5th position of the benzothiadiazole ring. The compound also features a 2,6-difluorophenylmethyl substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenethiol and a nitrile derivative.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiadiazole intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate reaction conditions.
Attachment of the 2,6-Difluorophenylmethyl Group:
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-difluorophenylmethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, such as polymers and coordination complexes.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as semiconductors and sensors.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:
2,6-Difluoroaniline: This compound is used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
2,6-Difluorobenzamide: It is used in the synthesis of herbicidal compounds and other bioactive molecules.
2,6-Difluorobenzaldehyde: This compound is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure and the presence of the benzothiadiazole core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3OS/c15-10-2-1-3-11(16)9(10)7-17-14(20)8-4-5-12-13(6-8)19-21-18-12/h1-6H,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUVJWPIYZOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CC3=NSN=C3C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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